Ethyl 1-(methylamino)cyclopentane-1-carboxylate
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 1-(methylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
MLJGKEXPXRPLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)NC |
Origin of Product |
United States |
Preparation Methods
Esterification and Amination Steps
- The hydroxyl group on cyclopentane derivatives can be reacted with carboxylic acid derivatives such as acid anhydrides or alkyl chloroformates to form esters or carbamates, respectively.
- Amino groups (NH2) can be acylated to amides or converted into carbamates under suitable conditions, facilitating the introduction of the methylamino substituent on the cyclopentane ring.
Catalytic and Reaction Conditions
- Reactions often require controlled temperatures, typically ranging from 0°C to reflux conditions, to optimize yields and minimize side reactions.
- Catalysts such as solid acidic catalysts (e.g., ion exchangers or zeolites) are employed in related cyclopentane derivative syntheses to facilitate isomerization and addition reactions, which may be applicable in the preparation of methylamino-substituted esters.
- Reactive distillation techniques can be used to enhance conversion and purity by continuously removing products from the reaction mixture, thus driving equilibrium reactions forward.
Representative Experimental Details
From related cyclopentane ester syntheses:
Analytical and Characterization Data
- Proton nuclear magnetic resonance (1H NMR) spectroscopy is used to confirm the presence of methylamino and ester groups and to verify the cyclopentane ring substitution pattern.
- Gas chromatography (GC) and mass spectrometry (MS) are employed to analyze reaction mixtures and confirm product purity in continuous or batch processes.
- Melting point and crystallization behavior provide additional physical characterization.
Research Findings and Optimization
- The use of catalytic solid acids and controlled temperature profiles improves yields and reduces by-products.
- Reactive distillation enables high conversion rates by removing the product as it forms, which is advantageous in equilibrium-limited reactions.
- Recycling of unreacted starting materials and by-products back into earlier reaction stages enhances overall process efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification with acid anhydrides | Cyclopentanol, acid anhydride | 0–25°C, overnight stirring | Up to 83% | Requires careful temperature control |
| Amination via acylation | Methylamine, acyl chlorides, benzene reflux | Reflux, 16 h | ~60% | Purification by flash chromatography |
| Catalytic isomerization and addition | Cyclohexanol → cyclohexene → 1-methylcyclopentene + alkanol | 250–400°C, solid acid catalysts | Variable | Multi-step, continuous process possible |
| Reactive distillation | 1-methylcyclopentene + alkanol + acidic catalyst | 85°C, continuous | High conversion | Efficient equilibrium control |
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl ester moiety participates in classic nucleophilic acyl substitution reactions:
Methylamino Group Reactivity
The secondary amine undergoes alkylation, acylation, and condensation reactions:
Key Reactions
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form tertiary amines.
Example:
-
Acylation :
Forms acetylated derivatives using acetic anhydride or acetyl chloride in inert solvents (CH₂Cl₂):
-
Schiff Base Formation :
Condenses with aldehydes (e.g., benzaldehyde) to generate imines under dehydrating conditions (toluene, Δ).
Cyclopentane Ring Modifications
The strained cyclopentane ring enables unique transformations:
Ring-Opening Reactions
-
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) under high pressure (45 psi) partially saturates the ring, forming bicyclic intermediates . -
Oxidative Cleavage :
Ozonolysis or RuO₄-mediated oxidation fragments the ring into dicarboxylic acid derivatives .
Cycloadditions
Participates in Stork enamine annulation with barbiturate derivatives to form spiro-oxazolidinedione-cyclopentenones (Scheme 1):
-
Enamine tautomerization activates the methyl group.
-
Intramolecular aldol addition and cyclization yield fused bicyclic systems .
Example Pathway
-
Acylation : React with chloroformate to install carbamate protecting groups.
-
Ring Functionalization : Introduce substituents via radical bromination (NBS/light).
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄/K₂CO₃) .
Comparative Reaction Efficiency
Critical factors influencing reaction outcomes include solvent polarity, temperature, and steric hindrance from the cyclopentane ring:
| Reaction | Optimal Catalyst | Yield Range | Key Limitation |
|---|---|---|---|
| Ester hydrolysis | H₂SO₄ (cat.) | 70–85% | Competing decarboxylation at high Δ |
| N-Alkylation | K₂CO₃ | 60–78% | Steric hindrance reduces efficiency |
| Stork annulation | None (thermal) | 45–65% | Requires anhydrous conditions |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration in polar protic solvents .
-
Enamine Cyclization : Hydrogen bonding stabilizes transition states, enabling regioselective annulation .
This compound’s reactivity profile underscores its utility in synthesizing structurally diverse molecules for pharmaceutical and materials science applications. Further studies are needed to quantify kinetic parameters and expand substrate scope.
Scientific Research Applications
Ethyl 1-(methylamino)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 1-(methylamino)cyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Methyl 1-(Methylamino)cyclopentanecarboxylate
- Structure: Differs by a methyl ester group (C₈H₁₅NO₂; MW: 157.21 g/mol).
- Synthesis: Prepared via hydrochlorination of methyl 1-aminocyclopentanecarboxylate, achieving 80% yield in ethyl acetate with toluenesulfonate .
- Applications: Both compounds are intermediates in drug synthesis, but methyl esters are more commonly used due to easier handling and lower steric hindrance .
Ethyl 1-Cyanocyclopentanecarboxylate
- Structure: Replaces the methylamino group with a cyano substituent (C₉H₁₃NO₂; MW: 167.21 g/mol) .
- Reactivity: The cyano group enhances electrophilicity, making it a precursor for heterocycle synthesis (e.g., tetrazoles). In contrast, EMAC’s methylamino group enables nucleophilic reactions, such as amide bond formation .
- Yield : Synthesized in 50% yield via benzyl alcohol coupling under oxalyl chloride conditions .
Ethyl (1S,2R)-2-(Cbz-Amino)cyclopentanecarboxylate
- Structure: Features a carbobenzyloxy (Cbz)-protected amino group (C₁₆H₂₁NO₄; MW: 291.34 g/mol) .
- Functionality: The Cbz group provides orthogonal protection for amines, critical in peptide synthesis. EMAC’s methylamino group lacks this protection, limiting its use in multi-step syntheses .
Methyl 1-Amino-1-cyclopentanecarboxylate
- Structure: Lacks the methyl substituent on the amino group (C₇H₁₃NO₂; MW: 143.18 g/mol) .
- Applications: Used in cycloleucine analogs, which inhibit amino acid transporters. EMAC’s methylamino group may reduce metabolic degradation compared to primary amines .
Solubility and Lipophilicity
- EMAC : The ethyl ester increases logP compared to methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
- Cyanocyclopentane Analogs: Higher polarity due to the cyano group improves solubility in polar solvents .
Reactivity
- EMAC: The methylamino group participates in reductive amination and acylation. For example, it reacts with aldehydes to form imines, as seen in the synthesis of kinase inhibitors .
- Methyl Esters : Faster hydrolysis under basic conditions compared to ethyl esters due to lower steric hindrance .
Biological Activity
Ethyl 1-(methylamino)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound features a cyclopentane ring with a methylamino group and a carboxylate moiety, which are critical for its biological interactions. The presence of these functional groups enhances its reactivity and ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation in several cell lines. For example, it has been reported to induce apoptosis in human cancer cells, affecting key regulatory proteins involved in cell cycle progression .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.8 | Inhibition of proliferation through p53 pathway |
The mechanisms underlying the biological activity of this compound are still being elucidated. Initial findings suggest that it may interact with specific enzymes and receptors involved in metabolic pathways and cell signaling. For instance, studies have indicated potential interactions with neuraminidase, an enzyme critical for viral replication and bacterial pathogenesis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study conducted on mice demonstrated that administration of the compound led to a significant reduction in tumor size when combined with standard chemotherapy agents. The study emphasized the compound's role in enhancing the efficacy of existing treatments .
- Case Study 2 : In vitro studies using human cell lines showed that this compound could modulate immune responses by increasing the production of cytokines, suggesting its potential as an immunomodulatory agent.
Future Directions
While preliminary data on this compound is promising, further research is essential to fully understand its biological activity and therapeutic potential. Future studies should focus on:
- Detailed Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.
- In Vivo Studies : Conducting comprehensive animal studies to assess safety, efficacy, and pharmacokinetics.
- Clinical Trials : Initiating clinical trials to evaluate its effectiveness in humans for various diseases.
Q & A
Q. How can researchers optimize the synthesis yield of Ethyl 1-(methylamino)cyclopentane-1-carboxylate derivatives?
- Methodological Answer : Key parameters include reagent stoichiometry (e.g., 1:1 molar ratio of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and 4-toluenesulfonate monohydrate ), solvent selection (ethyl acetate for solubility and ease of removal under reduced pressure), and temperature control (e.g., 0°C for borane reductions to minimize side reactions ). Post-reaction workup (e.g., liquid-liquid extraction with potassium phosphate buffers ) and purification via silica gel chromatography (ethyl acetate/methanol gradients ) are critical. Typical yields range from 80% (simple salts) to 90% (chromatography-purified intermediates) .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- 1H-NMR : Peaks at δ 2.29–3.82 ppm (cyclopentane ring protons and methylamino groups) and aromatic protons (if present) at δ 7.12–7.48 ppm .
- LCMS/HPLC : Use [M+H]+ ion monitoring (e.g., m/z 428 ) and retention time calibration (e.g., 0.61 minutes under SQD-FA05 conditions ).
- Purification Tracking : Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer : Conduct reactions under nitrogen atmosphere, especially for borane-mediated reductions . Use anhydrous solvents (e.g., ethyl acetate dried over MgSO₄ ), and store intermediates in sealed, desiccated containers. For highly reactive species like imine intermediates, minimize exposure to ambient humidity by working in gloveboxes or using Schlenk lines .
Advanced Research Questions
Q. What strategies resolve discrepancies in NMR data for cyclopentane-based intermediates?
- Methodological Answer : Contradictions may arise from rotamers (e.g., methylamino groups) or impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., δ 2.56–2.31 ppm splitting due to conformational changes ).
- 2D NMR (COSY, HSQC) : Assign overlapping cyclopentane proton signals .
- Recrystallization : Remove impurities causing anomalous peaks (e.g., heptane-induced crystallization ).
Q. How can reaction mechanisms for borane-mediated reductive amination be validated?
- Methodological Answer :
- Isotopic Labeling : Use deuterated boranes (e.g., 5-ethyl-2-methylpyridine borane-d₃) to track hydrogen transfer .
- Kinetic Studies : Monitor imine intermediate consumption via in-situ FTIR or HPLC .
- Computational Modeling : DFT calculations to assess transition states (e.g., B3LYP/6-31G* level) .
Q. What purification methods are optimal for polar byproducts in cyclopentane carboxylate synthesis?
- Methodological Answer :
Data Contradiction Analysis
Q. Why do similar synthetic routes yield varying cyclopentane ring substitution patterns?
- Methodological Answer : Discrepancies arise from:
- Steric Effects : Bulky substituents (e.g., morpholin-4-ylethoxy groups ) favor equatorial ring conformations, altering reactivity.
- Reagent Choice : Pyridine hydrochloride vs. methanesulfonic acid in imine activation leads to different protonation states and regioselectivity .
- Solvent Polarity : Polar solvents (e.g., 2-butanone) stabilize zwitterionic intermediates, affecting ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
